2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features both bromomethyl and boronate ester functionalities. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common route includes the bromination of 3,5-dimethoxybenzyl alcohol to form 2,6-bis(bromomethyl)-3,5-dimethoxybenzyl bromide. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to yield the final product .
Chemical Reactions Analysis
2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or aldehydes, and reduction reactions to form hydrocarbons.
Scientific Research Applications
2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: It is employed in the development of new materials with unique electronic and optical properties.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity in coupling reactions. The boronate ester group facilitates the transfer of organic groups to palladium catalysts, enabling the formation of new carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar compounds to 2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2,6-Bis(bromomethyl)naphthalene: This compound also features bromomethyl groups but lacks the boronate ester functionality.
2,6-Bis(bromomethyl)pyridine: Similar in structure but contains a pyridine ring instead of a dimethoxyphenyl group.
The uniqueness of this compound lies in its combination of bromomethyl and boronate ester groups, which provides versatile reactivity in organic synthesis.
Properties
Molecular Formula |
C16H23BBr2O4 |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[2,6-bis(bromomethyl)-3,5-dimethoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BBr2O4/c1-15(2)16(3,4)23-17(22-15)14-10(8-18)12(20-5)7-13(21-6)11(14)9-19/h7H,8-9H2,1-6H3 |
InChI Key |
OAOKIKCNSFIDRQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2CBr)OC)OC)CBr |
Origin of Product |
United States |
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